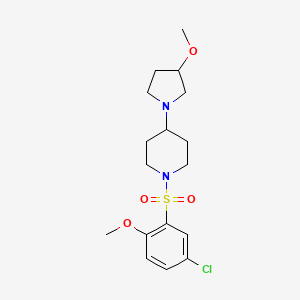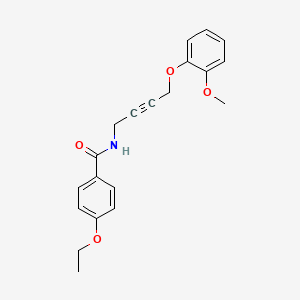
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(1-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of dimethylaminopropylamine , which is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine . It’s often used in personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, dimethylaminopropylamine, a related compound, is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields dimethylaminopropylamine .Scientific Research Applications
Thermo- and pH-Responsive Polymers
This compound is utilized in the synthesis of thermo- and pH-responsive polymers. These polymers have the ability to change their physical properties in response to temperature and pH changes. They are particularly useful in drug delivery systems where they can release medication in response to the body’s conditions .
Stimuli-Responsive Materials
The dimethylamino group of the compound makes it a valuable comonomer in the creation of stimuli-responsive materials. These materials are designed to respond to environmental stimuli, such as pH, temperature, or light, making them suitable for applications in smart coatings and responsive textiles .
Nonlinear Optical (NLO) Materials
The compound has been studied for its potential in nonlinear optical applications. Its structure allows for the fine-tuning of NLO properties, which are essential for photonics and optoelectronics, including optical computing, data storage, and optical switching .
Hydrogel Formation
Due to its structural properties, this compound can be used to form hydrogels that are sensitive to both temperature and pH. These hydrogels can swell or deswell in response to external stimuli, making them useful in creating soft actuators or sensors .
Biomedical Applications
The compound’s ability to form polymers that respond to biological stimuli opens up possibilities for its use in biomedical applications. This includes tissue engineering, where materials need to adapt to the body’s environment, and in creating responsive biosensors .
Chemical Synthesis
In chemical synthesis, this compound serves as a building block for creating a variety of complex molecules. Its reactive sites allow for multiple reactions, making it a versatile reagent in organic synthesis laboratories .
Chromatography
The compound’s unique structure may be utilized in chromatography as a stationary phase modifier. Its ability to interact with different chemicals can help in the separation of complex mixtures, enhancing the purification process .
Smart Drug Delivery Systems
Leveraging its responsive properties, the compound can be incorporated into smart drug delivery systems that can target specific sites in the body and release drugs in a controlled manner, improving the efficacy and reducing side effects .
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16(18-9-5-4-6-10-18)23-21(26)20(25)22-15-7-8-17-11-13-19(14-12-17)24(2)3/h4-6,9-14,16H,7-8,15H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCONVKGXDWOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(1-phenylethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-phenyl-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)acrylamide](/img/structure/B2937881.png)

![N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2937885.png)
![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)
![1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B2937890.png)

![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937893.png)




methanone](/img/structure/B2937899.png)
![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)